![molecular formula C17H23F3N2O2 B12447913 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-06-2](/img/structure/B12447913.png)
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group
Métodos De Preparación
The synthesis of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethyl-phenyl group using reagents such as trifluoromethylphenylamine.
Boc Protection: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: The trifluoromethyl-phenyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, preventing unwanted reactions during the synthesis and allowing for selective deprotection under mild conditions.
Comparación Con Compuestos Similares
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine: This compound also contains a trifluoromethyl-phenyl group and a Boc protecting group, but differs in the structure of the core ring.
1-Boc-3-(phenylamino)-methyl-pyrrolidine: Similar to the target compound but lacks the trifluoromethyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development.
Propiedades
Número CAS |
887591-06-2 |
|---|---|
Fórmula molecular |
C17H23F3N2O2 |
Peso molecular |
344.37 g/mol |
Nombre IUPAC |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-7-5-4-6-13(14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3 |
Clave InChI |
SDGOCRMKEGPFHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)
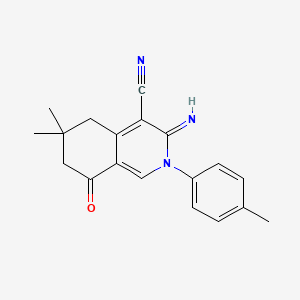
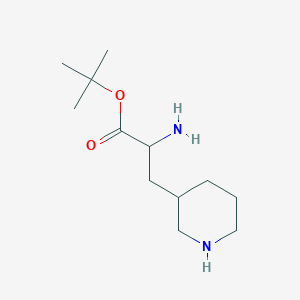

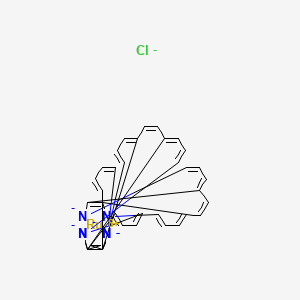
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
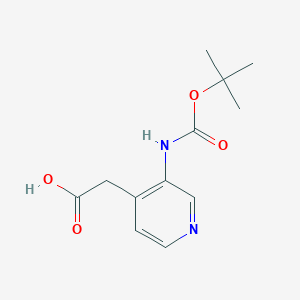
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
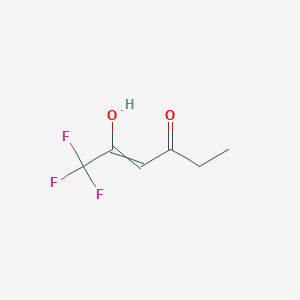
![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
